2-[(4-Aminophenyl)sulfanyl]acetonitrile
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Overview
Description
“2-[(4-Aminophenyl)sulfanyl]acetonitrile” is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 . The SMILES structure is C1=CC(=CC=C1N)SCC#N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Electrochemical Properties and Polymer Science : The electrochemical behavior and properties of polyaniline, influenced by similar compounds like 4-aminobenzenesulfonic acid in acetonitrile, have been explored. These studies are significant in the field of conducting polymers and electrochemistry (Şahin, Pekmez, & Yildiz, 2002).
Electrochemical Oxidation Studies : Research has been conducted on the electrochemical oxidation of compounds like 4-aminophenol, which shares structural similarities with 2-[(4-Aminophenyl)sulfanyl]acetonitrile. These studies are crucial in understanding the electrochemical processes and potential applications in various fields (Schwarz et al., 2003).
Anodic Oxidation : The anodic oxidation of related compounds like 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been investigated. This research contributes to the field of organic electrochemistry and synthesis (Delerue-Matos et al., 1989).
Synthesis of Complex Compounds : Studies on novel synthetic routes, such as the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, utilize compounds structurally similar to this compound. These syntheses are pivotal in medicinal chemistry and drug development (Kimbaris et al., 2004).
Spectroscopic Analysis : Spectroscopic studies of monocations of similar compounds like 2-(2'-aminophenyl)benzimidazole in various solvents have been conducted. This research is vital for understanding the photophysical properties of these compounds (Santra & Dogra, 1999).
Synthesis of Sulfonium Derivatives : Research on the synthesis of sulfonium derivatives of the closo-decaborate anion, which involves reactions in acetonitrile, contributes to the field of inorganic and materials chemistry (Kubasov et al., 2020).
Chemiluminescence Studies : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These studies are crucial in the development of new chemiluminescent materials and applications (Watanabe et al., 2010).
Synthetic Chemistry and Drug Design : The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, which has applications in pharmaceutical and medicinal chemistry, represents an area of research involving related compounds (Grigor’ev et al., 2015).
Base-Catalyzed Reactions : Studies on base-catalyzed autoxidation of α-aminonitriles to amides and 2-amino-2-sulfenylacetonitrile to carbamates contribute to the field of organic synthesis and catalysis (Chuang, Yang, & Chang, 1990).
Green Chemistry Approaches : Research on sodium L-ascorbate-catalyzed green synthesis of sulfonyl substituted 2-amino-4H-pyran derivatives demonstrates the application of environmentally friendly methods in organic synthesis (Nizhamu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVIADFFKMFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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